2-(1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione
Description
This compound features a central isoindoline-1,3-dione scaffold linked to a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group and a methylsulfonylpropyl chain. The oxadiazole moiety is a heterocycle known for metabolic stability in medicinal chemistry, while the methoxyphenyl group enhances electron-donating effects.
Properties
IUPAC Name |
2-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-29-14-9-7-13(8-10-14)18-22-19(30-23-18)17(11-12-31(2,27)28)24-20(25)15-5-3-4-6-16(15)21(24)26/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVITMXNWBFBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(CCS(=O)(=O)C)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following compounds share the isoindoline-1,3-dione core but differ in substituents and heterocyclic systems:
Key Observations :
- The target compound’s 1,2,4-oxadiazole distinguishes it from the triazolidine-based compounds in . Oxadiazoles generally exhibit greater metabolic stability than triazolidines.
Physical and Spectroscopic Properties
Key Observations :
- High thermal stability (>300°C) in 13c and 14 correlates with rigid triazolidine-thioxo systems. The target compound’s melting point may vary based on sulfonyl group flexibility.
- The C=S stretch (~1220 cm⁻¹) in 13c and 14 is absent in the target compound, which instead may show C-O/N stretches from oxadiazole.
Key Observations :
- Lower yields for 13c and 14 (33–42%) suggest challenges in forming triazolidine-thioxo systems.
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